molecular formula C16H10INO4 B2629454 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzoic acid CAS No. 540513-92-6

5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzoic acid

Cat. No.: B2629454
CAS No.: 540513-92-6
M. Wt: 407.163
InChI Key: ACTDNBXJSIGMGN-UHFFFAOYSA-N
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Description

5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzoic acid is a complex organic compound with the molecular formula C16H10INO4 It is characterized by the presence of an isoindole ring, an iodine atom, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzoic acid typically involves the condensation of N-hydroxymethyl phthalimide with salicylic acid in the presence of a catalyst such as concentrated hydrochloric acid. The reaction is carried out in ethanol as a solvent, and the mixture is stirred at room temperature for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The isoindole ring and iodine atom play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-hydroxybenzoic acid
  • 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 2-((1,3-dioxoisoindolin-2-yl)oxy)acetic acid

Uniqueness

5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodobenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the iodine atom or have different substituents, leading to variations in their properties and applications .

Properties

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]-2-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO4/c17-13-6-5-9(7-12(13)16(21)22)8-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTDNBXJSIGMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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